molecular formula C9H18OS B14651232 3-(Methylsulfanyl)octanal CAS No. 51755-71-6

3-(Methylsulfanyl)octanal

Cat. No.: B14651232
CAS No.: 51755-71-6
M. Wt: 174.31 g/mol
InChI Key: SQBSFFURSDOGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)octanal is an organic compound characterized by the presence of a sulfanyl group attached to an octanal backbone. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity. It is used in various scientific and industrial applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)octanal typically involves the introduction of a methylsulfanyl group to an octanal molecule. One common method is the reaction of octanal with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)octanal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(Methylsulfanyl)octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)octanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)octanal involves its interaction with specific molecular targets. The sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial for the compound’s biological and chemical activity.

Comparison with Similar Compounds

    3-(Methylsulfanyl)propanal: Shares the sulfanyl group but has a shorter carbon chain.

    3-(Methylsulfanyl)butanal: Similar structure with a different carbon chain length.

    3-(Methylsulfanyl)hexanal: Another analog with a varying carbon chain length.

Uniqueness: 3-(Methylsulfanyl)octanal is unique due to its specific carbon chain length and the presence of the methylsulfanyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

51755-71-6

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

3-methylsulfanyloctanal

InChI

InChI=1S/C9H18OS/c1-3-4-5-6-9(11-2)7-8-10/h8-9H,3-7H2,1-2H3

InChI Key

SQBSFFURSDOGEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.